3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride

Chiral chromatography Mutant IDH1 Olutasidenib

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride (CAS 1887009-51-9) is a chiral quinolin-2-one building block featuring a 6-chloro substituent and an (R)-configured 1-aminoethyl side-chain, supplied as the hydrochloride salt (C₁₁H₁₂Cl₂N₂O, MW 259.13). The compound serves as a key intermediate in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor programs, including structures described in Forma Therapeutics patents.

Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
CAS No. 1887009-51-9
Cat. No. B13902853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
CAS1887009-51-9
Molecular FormulaC11H12Cl2N2O
Molecular Weight259.13 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl
InChIInChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1
InChIKeyBRWRYFMSCOCVEL-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride (CAS 1887009-51-9) – Core Identity & Sourcing Profile


3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride (CAS 1887009-51-9) is a chiral quinolin-2-one building block featuring a 6-chloro substituent and an (R)-configured 1-aminoethyl side-chain, supplied as the hydrochloride salt (C₁₁H₁₂Cl₂N₂O, MW 259.13) . The compound serves as a key intermediate in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor programs, including structures described in Forma Therapeutics patents [1][2]. Its free-base form (CAS 1213855-85-6, MW 222.67) exists but the hydrochloride salt is preferred for its enhanced aqueous solubility and crystallinity, which facilitates reliable formulation and reaction handling in medicinal chemistry workflows .

Why Generic 6-Chloroquinolinone Analogs Cannot Replace CAS 1887009-51-9 in Chiral Drug Synthesis


Substituting 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride with a closely related analog—such as the racemate (CAS 1782446-73-4), the (S)-enantiomer (CAS 1887009-48-4), or the free-base form (CAS 1213855-85-6)—introduces risks of stereochemical mismatch, altered solubility profiles, and regulatory non-compliance in downstream drug substance production. The (R)-configuration is critical for generating the correct diastereomeric relationships in final mIDH1 inhibitor candidates; patents specify that the (S)-enantiomer is classified as an impurity (Olutasidenib Impurity 7) [1], and the final drug substance claims require enantiomeric purity of at least 98% e.e. [2]. Furthermore, the hydrochloride salt form provides aqueous solubility advantages compared to the free base, directly impacting reaction yields and purification efficiency in multi-step synthetic sequences .

Verifiable Performance Metrics for 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride vs. Nearest Comparators


Enantiomeric Configuration Determines Drug Substance vs. Impurity Classification in IDH1 Inhibitor Synthesis

The (S)-enantiomer (CAS 1213342-62-1) is explicitly classified and commercialized as Olutasidenib Impurity 7, a reference standard for analytical method validation of the mIDH1 inhibitor drug substance Olutasidenib [1]. In contrast, the (R)-enantiomer hydrochloride is employed as the productive synthetic intermediate (Intermediate II-2) for multiple patent-exemplified mIDH1 inhibitor series [2]. The drug substance patent claims specify an enantiomeric purity requirement of at least 98% e.e., determined by chiral HPLC [3].

Chiral chromatography Mutant IDH1 Olutasidenib

Hydrochloride Salt Form Improves Aqueous Solubility vs. Free Base

The hydrochloride salt (MW 259.13) is reported to exhibit enhanced water solubility compared to its free-base counterpart (CAS 1213855-85-6, MW 222.67), a property attributed to the increased polarity conferred by protonation of the aminoethyl side-chain . This improvement in aqueous solubility is critical for homogeneous reaction conditions in subsequent amide coupling or reductive amination steps commonly employed in IDH1 inhibitor assembly [1]. While quantitative mg/mL values are not publicly disclosed by vendors, the qualitative enhancement is consistently noted across multiple authoritative supplier datasheets as a key advantage of the salt form .

Salt selection Aqueous solubility Pre-formulation

Validated Synthetic Route Yield: 70% for Key Chiral Imine Intermediate Step

The patent-defined synthesis of Intermediate II-2 proceeds via Ellman–Davis amination, where (R)-N-((2,6-dichloroquinolin-3-yl)methylene)-2-methylpropane-2-sulfinamide is formed in 70% isolated yield (510 mg scale, 2.21 mmol aldehyde) [1]. This diastereoselective addition establishes the (R)-configuration at the aminoethyl carbon with high fidelity, enabled by the chiral auxiliary [1]. Subsequent deprotection and quinolinone formation yield the target (R)-enantiomer hydrochloride, a route that is distinct from the (S)-enantiomer pathway (Intermediate II-1), which employs the same chiral auxiliary but achieves the opposite stereochemistry through choice of sulfinamide enantiomer [2].

Synthesis optimization Chiral sulfinamide Diastereoselective addition

Target-Specific vs. Wild-Type IDH1 Selectivity Requires Correct Quinolinone Enantiomer

The mIDH1 inhibitor final drug candidate Olutasidenib (FT-2102) achieves IC₅₀ values of 21.1 nM (IDH1-R132H) and 114 nM (IDH1-R132C) and is built from the (S)-configured quinolinone intermediate [1]. The (R)-enantiomer quinolinone intermediate is employed for structurally distinct inhibitor series exemplified in Forma Therapeutics' broad patent portfolio, where stereochemistry at the aminoethyl carbon dictates the final inhibitor's binding mode to the allosteric pocket of mIDH1 [2][3]. Class-level inference from the quinolinone mIDH1 inhibitor discovery program indicates that the enantiomeric configuration of the aminoethyl substituent directly governs the selectivity ratio for mutant over wild-type IDH1, making procurement of the correct enantiomer essential for reproducing published biological activity [3].

Mutant IDH1 selectivity 2-Hydroxyglutarate Enantiomeric control

Recommended Deployment Scenarios for 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one hydrochloride in Drug Discovery & Process Chemistry


Synthesis of Patent-Exemplified mIDH1 Inhibitor Libraries with Defined (R)-Configuration at the Quinolinone Core

This hydrochloride salt is specifically engineered for constructing quinolinone-pyrimidine, quinolinone-pyridinone, and fused-bicyclic aryl quinolinone inhibitor scaffolds described in Forma Therapeutics' patent estate (US 9,815,817, US 9,771,349, WO 2015/121210) [1]. The compound's defined (R)-stereochemistry enables precise diastereocontrol during amide coupling or reductive amination with carboxylic acid or aldehyde partners, a critical requirement when the final drug candidate's stereochemistry has been optimized for binding to the allosteric pocket adjacent to the IDH1 dimer interface [2].

Chiral Reference Standard for Enantiomeric Purity Method Development and Quality Control

As the enantiomeric counterpart to Olutasidenib Impurity 7 (the (S)-enantiomer, CAS 1213342-62-1), this compound serves as a chiral reference material for developing and validating HPLC methods that resolve the two enantiomers with baseline separation [3]. Regulatory filings for mIDH1 inhibitors require demonstration of enantiomeric purity ≥98% e.e., and this compound provides the necessary (R)-configured standard peak for chromatographic system suitability testing [4].

Structure–Activity Relationship (SAR) Studies Probing the Stereochemical Determinants of mIDH1 Inhibition

Medicinal chemistry teams evaluating the impact of aminoethyl side-chain chirality on mIDH1 inhibitor potency and mutant-over-wild-type selectivity can procure this compound to generate matched molecular pairs against the (S)-enantiomer. The differing biological outcomes—where (S)-derived FT-2102 potently inhibits mIDH1-R132H (IC₅₀ ~21 nM) while (R)-derived analogs may exhibit distinct selectivity profiles—provide direct quantitative SAR data that guides lead optimization [5].

Process Chemistry Scale-up of Hydrochloride Salt-Enabled Aqueous Reaction Conditions

The hydrochloride salt's enhanced water solubility, relative to the free base, supports the development of greener, aqueous-based reaction conditions for multi-kilogram scale synthesis . This property is particularly advantageous for amide-bond forming reactions where homogeneous dissolution of the amine component is rate-limiting; using the pre-formed hydrochloride salt eliminates the need for in situ acidification and simplifies pH control during coupling steps .

Quote Request

Request a Quote for 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.